Cas no 104174-28-9 (1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one)

1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-one is a substituted acetophenone derivative characterized by its methoxy and dimethyl functional groups on the aromatic ring. This compound exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances selectivity in electrophilic aromatic substitution and coupling reactions. The methoxy group contributes to electron density modulation, while the dimethyl substitution improves steric control. These properties make it a versatile building block for constructing complex molecular frameworks. The compound is typically supplied in high purity, ensuring consistent performance in synthetic applications.
1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one structure
104174-28-9 structure
Product Name:1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one
CAS No:104174-28-9
MF:C11H14O2
MW:178.227663516998
CID:1141237
PubChem ID:14907149
Update Time:2025-06-08

1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-methoxy-2,5-dimethylphenyl)-
    • 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one
    • 104174-28-9
    • Z1198331248
    • HYYOEBPABVJBNX-UHFFFAOYSA-N
    • 1-(4-methoxy-2,5-dimethylphenyl)ethanone
    • F9994-5224
    • AKOS006323913
    • 1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone
    • 4'-Methoxy-2',5'-dimethylacetophenone
    • EN300-132228
    • SCHEMBL1753958
    • DB-092689
    • MDL: MFCD11553435
    • Inchi: 1S/C11H14O2/c1-7-6-11(13-4)8(2)5-10(7)9(3)12/h5-6H,1-4H3
    • InChI Key: HYYOEBPABVJBNX-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(C)=C(C(C)=O)C=C1C

Computed Properties

  • Exact Mass: 178.099379685g/mol
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26.3Ų

1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one Pricemore >>

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Additional information on 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one

Chemical Profile of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (CAS No. 104174-28-9)

1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 104174-28-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural properties and potential applications. This compound belongs to the class of aromatic ketones, characterized by a benzene ring substituted with methoxy and dimethyl groups, linked to an acetyl moiety. The presence of these functional groups imparts distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications and biological investigations.

The molecular structure of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one consists of a phenyl ring at the α-position relative to the carbonyl group, with specific substitutions at the 4th and 2,5th positions. The methoxy group (-OCH₃) at the 4th position introduces a polar electron-withdrawing effect, while the dimethyl groups (-CH₃) at the 2nd and 5th positions provide steric hindrance and influence the compound's solubility and reactivity. This combination of substituents makes it an interesting candidate for exploring various synthetic pathways and biological activities.

In recent years, there has been growing interest in aromatic ketones as intermediates in drug discovery due to their versatility in forming hydrogen bonds and participating in π-stacking interactions. The compound 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one has been studied for its potential role in developing novel therapeutic agents. Specifically, its structural motif has been explored in the design of molecules targeting neurological disorders, where aromatic rings with methoxy substituents are known to interact with specific protein receptors.

One of the most compelling aspects of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize derivatives with enhanced bioavailability and improved pharmacokinetic profiles. For instance, modifications at the acetyl group or further functionalization of the phenyl ring have led to compounds with promising activities against enzymes such as kinases and proteases, which are implicated in various diseases including cancer.

The synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one typically involves Friedel-Crafts acylation followed by selective methylation and demethylation steps to achieve the desired substitution pattern. Advances in catalytic systems have enabled more efficient and selective reactions, reducing byproduct formation and improving overall yields. These synthetic methodologies are crucial for producing sufficient quantities of the compound for both laboratory-scale investigations and potential industrial applications.

From a biological perspective, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one has been investigated for its potential interactions with biological targets. Studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. The methoxy group enhances binding affinity by forming hydrogen bonds with polar residues in protein active sites, while the dimethyl groups contribute to optimal spatial orientation. Such interactions are critical for designing molecules that can modulate disease-related processes.

The pharmaceutical industry has leveraged computational modeling techniques to predict how 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one might behave within biological systems. These models help identify key binding pockets on target proteins and guide the design of analogs with improved efficacy. Additionally, high-throughput screening (HTS) methods have been employed to rapidly assess the activity of this compound against a diverse panel of biological targets, accelerating the drug discovery pipeline.

Recent research has also explored the role of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one in chemical biology applications. Its ability to act as a ligand for specific receptors or enzymes makes it useful for probing signaling pathways and understanding disease mechanisms at a molecular level. For example, researchers have used this compound to study how modifications at the phenyl ring influence receptor binding affinities, providing insights into structure-activity relationships (SAR).

The environmental impact of synthesizing and using 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one is another consideration that has prompted innovation in green chemistry principles. Efforts to develop sustainable synthetic routes include using biocatalysts or renewable feedstocks to minimize waste and energy consumption. Such approaches align with global initiatives to promote environmentally responsible chemical manufacturing.

In conclusion, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (CAS No. 104174-28-9) represents a versatile and promising compound with applications spanning pharmaceutical development and chemical biology research. Its unique structural features offer opportunities for designing novel therapeutics targeting neurological disorders among other diseases. As research continues into its synthesis and biological activity, this compound is poised to contribute significantly to advancements in medicine and biotechnology.

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